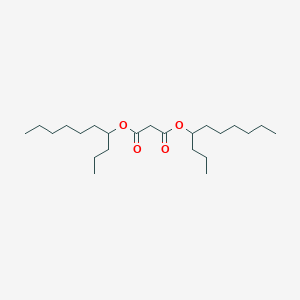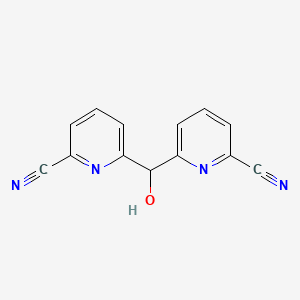
6,6'-(Hydroxymethylene)di(pyridine-2-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) is a heterocyclic compound that features two pyridine rings connected by a hydroxymethylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) typically involves the reaction of pyridine-2-carbonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxymethylene bridge can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyridine derivatives with modified functional groups, such as amines, alcohols, and ethers .
Scientific Research Applications
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and activation .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarbonitrile: A similar compound with two nitrile groups attached to a pyridine ring.
2-Pyridinecarbonitrile: A simpler compound with a single nitrile group attached to a pyridine ring.
Uniqueness
6,6’-(Hydroxymethylene)di(pyridine-2-carbonitrile) is unique due to its hydroxymethylene bridge, which imparts distinct chemical and physical properties.
Properties
CAS No. |
114454-30-7 |
|---|---|
Molecular Formula |
C13H8N4O |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
6-[(6-cyanopyridin-2-yl)-hydroxymethyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H8N4O/c14-7-9-3-1-5-11(16-9)13(18)12-6-2-4-10(8-15)17-12/h1-6,13,18H |
InChI Key |
LATHZOXPKQCLAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(C2=CC=CC(=N2)C#N)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



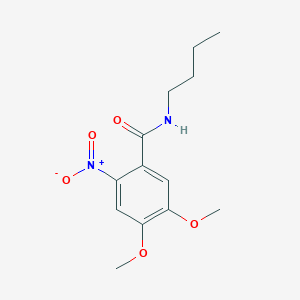
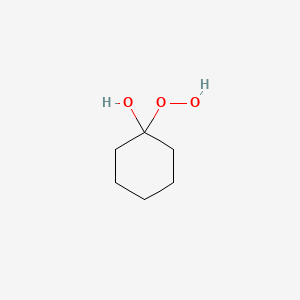


![Pyrimido[2,1-a]isoindol-2(6H)-one](/img/structure/B14299401.png)

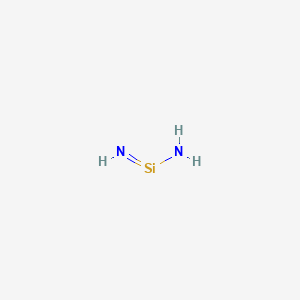
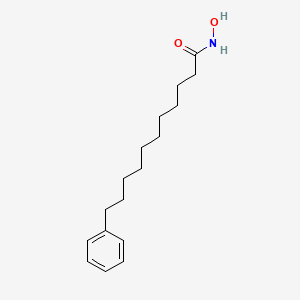
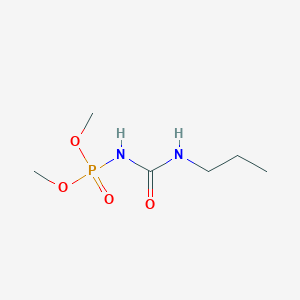

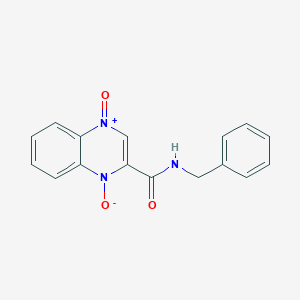
![(9H-beta-Carbolin-3-yl)[(methylamino)oxy]methanone](/img/structure/B14299426.png)
